Methyl 4-(3-piperidinyloxy)benzoate hydrochloride
CAS No.: 1220019-94-2
Cat. No.: VC3182740
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1220019-94-2 |
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Molecular Formula | C13H18ClNO3 |
Molecular Weight | 271.74 g/mol |
IUPAC Name | methyl 4-piperidin-3-yloxybenzoate;hydrochloride |
Standard InChI | InChI=1S/C13H17NO3.ClH/c1-16-13(15)10-4-6-11(7-5-10)17-12-3-2-8-14-9-12;/h4-7,12,14H,2-3,8-9H2,1H3;1H |
Standard InChI Key | BQAPMQILQMVJTE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)OC2CCCNC2.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
Methyl 4-(3-piperidinyloxy)benzoate hydrochloride has a molecular formula of C₁₃H₁₈ClNO₃. Its structure features a methyl benzoate group at the para (4) position directly connected through an oxygen atom to the 3-position of the piperidine ring. The nitrogen of the piperidine is protonated and paired with a chloride counterion, forming the hydrochloride salt .
The structural arrangement can be visualized as follows:
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A para-substituted benzoate with a methyl ester group
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An oxygen atom connecting the benzoate directly to the piperidine ring
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A piperidine ring with the oxygen at position 3
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A protonated nitrogen with a chloride counterion
Physical Properties
Based on data from analogous compounds, Methyl 4-(3-piperidinyloxy)benzoate hydrochloride is expected to appear as a white to off-white crystalline solid under standard conditions. Its calculated molecular weight is approximately 271.75 g/mol, derived from its molecular formula C₁₃H₁₈ClNO₃ .
As a hydrochloride salt, the compound demonstrates enhanced water solubility compared to its free base form—a property particularly valuable for pharmaceutical applications. This increased solubility results from the ionic character introduced by the protonated nitrogen and chloride counterion .
Chemical Properties
The chemical behavior of Methyl 4-(3-piperidinyloxy)benzoate hydrochloride is largely determined by its functional groups:
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The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid
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The ether linkage provides stability while remaining susceptible to cleavage under specific conditions
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The protonated nitrogen of the piperidine influences solubility and participates in acid-base equilibria
The compound is expected to demonstrate stability under normal storage conditions but may be sensitive to strongly basic environments that could deprotonate the piperidine nitrogen or catalyze hydrolysis of the ester group .
Synthesis and Preparation
Synthetic Routes
The synthesis of Methyl 4-(3-piperidinyloxy)benzoate hydrochloride likely follows established methodologies for similar compounds. Based on synthetic approaches used for structural analogs, a typical route would involve:
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Starting with methyl 4-hydroxybenzoate
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Reaction with an appropriately functionalized 3-piperidine derivative to form the ether linkage
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Salt formation by treatment with hydrogen chloride
For closely related compounds like Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride, synthesis involves similar procedures but accounts for the additional methylene group in the structure .
Reaction Conditions
The synthesis typically employs the following reaction conditions:
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Ether formation: Basic conditions using potassium carbonate or sodium hydroxide in polar aprotic solvents (DMF, acetonitrile) at temperatures between 60-80°C for 4-6 hours
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Salt formation: Addition of hydrogen chloride (either gaseous or in solution) to a solution of the free base in an appropriate solvent such as diethyl ether or ethyl acetate
The reaction parameters require careful monitoring to ensure high yield and purity of the final product .
Purification Methods
Purification of Methyl 4-(3-piperidinyloxy)benzoate hydrochloride typically involves:
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Recrystallization from appropriate solvent systems (ethanol/diethyl ether)
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Column chromatography for the free base form, followed by salt formation
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Washing with suitable solvents to remove impurities
The final product is characterized using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and assess purity.
Chemical Reactivity
Oxidation Reactions
Methyl 4-(3-piperidinyloxy)benzoate hydrochloride can undergo various oxidation reactions:
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The piperidine ring may be oxidized by reagents such as potassium permanganate or hydrogen peroxide to form N-oxide derivatives
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Under more severe conditions, oxidation might lead to ring opening of the piperidine
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The aromatic ring generally demonstrates greater stability to oxidation but may react under harsh conditions
Reduction Reactions
Reduction reactions of this compound primarily target the ester functionality:
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Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the methyl ester to the corresponding alcohol
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The piperidine ring and ether linkage remain relatively stable under typical reduction conditions
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Complete reduction of the aromatic ring would require more forceful conditions such as high-pressure catalytic hydrogenation
Substitution Reactions
The compound can participate in various substitution reactions:
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Hydrolysis of the methyl ester to form the corresponding carboxylic acid
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Transesterification to form different ester derivatives
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Nucleophilic substitution at the ester carbonyl to form amides
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The piperidine nitrogen, when deprotonated, can participate in alkylation reactions
Analytical Methods
Spectroscopic Identification
Identification and characterization of Methyl 4-(3-piperidinyloxy)benzoate hydrochloride can be accomplished using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR would show characteristic signals for aromatic protons (7-8 ppm), methyl ester protons (approximately 3.9 ppm), and piperidine ring protons (1.5-3.5 ppm)
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¹³C-NMR would display signals for the carbonyl carbon (165-170 ppm), aromatic carbons (120-160 ppm), and aliphatic carbons from the piperidine ring and methyl group
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Infrared (IR) Spectroscopy:
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Characteristic bands would include C=O stretching of the ester (1710-1730 cm⁻¹), aromatic C=C stretching (1600-1400 cm⁻¹), and C-O stretching (1300-1000 cm⁻¹)
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Mass Spectrometry:
Chromatographic Analysis
Chromatographic methods for analysis include:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC using C18 columns
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Mobile phases consisting of water/acetonitrile or water/methanol mixtures, often with acidic modifiers
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UV detection typically at wavelengths of 254-280 nm due to the aromatic system
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Thin-Layer Chromatography (TLC):
Biological Activity and Applications
Pharmacological Properties
Based on the structural features of Methyl 4-(3-piperidinyloxy)benzoate hydrochloride and data from related compounds, several potential pharmacological properties can be inferred:
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Enzyme Inhibition: The compound may function as an inhibitor of calcium/calmodulin-dependent kinases, similar to structural analogs that have demonstrated such activity
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Antimicrobial Activity: The compound may possess antimicrobial properties against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations potentially in the range of 50 μg/mL for certain strains
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Antiproliferative Effects: Potential activity against cancer cell lines, particularly those derived from breast (MCF-7) and lung (H-460) cancers, as observed with structurally similar compounds
The table below summarizes potential biological activities based on structural analogs:
Biological Activity | Target/System | Potential Potency |
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Enzyme Inhibition | Ca²⁺/calmodulin-dependent kinases | Moderate |
Antimicrobial | Gram-positive bacteria | MIC ~50 μg/mL |
Antimicrobial | Gram-negative bacteria | Variable efficacy |
Antiproliferative | Breast cancer cells | Moderate activity |
Antiproliferative | Lung cancer cells | Moderate activity |
Research Applications
Methyl 4-(3-piperidinyloxy)benzoate hydrochloride has potential applications in:
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Medicinal Chemistry: As an intermediate for the synthesis of more complex bioactive molecules
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Structure-Activity Relationship Studies: To understand the influence of substitution patterns on biological activity
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Pharmacological Research: As a tool for investigating cellular signaling pathways, particularly those involving calcium-dependent processes
Comparison with Structural Analogs
Structure-Activity Relationships
The biological and chemical properties of Methyl 4-(3-piperidinyloxy)benzoate hydrochloride are influenced by specific structural features that distinguish it from related compounds:
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Position of Substitution: The para-substitution on the benzoate differs from meta-substituted analogs, affecting electronic distribution and potential binding interactions
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Direct Connection vs. Methylene Spacer: Unlike compounds with a methylene group between the aromatic ring and oxygen, the direct connection in this compound reduces conformational flexibility
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Position of Oxygen on Piperidine: The oxygen at position 3 of the piperidine creates a distinct three-dimensional arrangement compared to 4-substituted analogs
Comparative Properties
The table below compares key properties of Methyl 4-(3-piperidinyloxy)benzoate hydrochloride with structurally related compounds:
These structural variations influence:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume